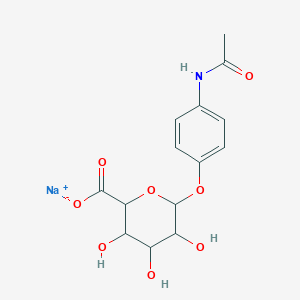

Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate

Übersicht

Beschreibung

This compound is also known as Sodium (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate . It is listed under analgesics .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-acetamidophenol in the presence of triethylamine or sodium hydride . Another method involves the derivatization of aldehydes and carboxylic acids under mild conditions (pH 5.7, 10 °C) .Chemical Reactions Analysis

The compound may undergo derivatization reactions under mild conditions (pH 5.7, 10 °C) by changing the secondary reagent . More specific chemical reactions involving this compound are not mentioned in the search results.Physical And Chemical Properties Analysis

The compound has a molecular weight of 349.27 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen

Epoxy Resin Curing

“Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate” is utilized in the curing process of epoxy resins. It acts as a hardener that reacts with the epoxy resin to form a cross-linked network, providing the final material with enhanced mechanical properties and thermal stability . The optimal temperature for compatibility with DER-331 epoxy resin is between 220–260°C , and the reaction is completed within 10 minutes at these temperatures .

Fireproofing Applications

Due to its chemical structure, this compound contributes to the fireproofing of materials. When used in conjunction with epoxy resins, it can improve the fire resistance of the composite material. The cured resin can be classified under the fireproof category of V-0, indicating that it does not form burning droplets during combustion and produces a dense, porous coke structure upon burning .

Biomedical Applications

In the biomedical field, this compound has shown potential due to its ability to form supramolecular arrangements. It can be used as an antimicrobial agent in drug delivery systems, as an immunoadjuvant in tissue engineering, and in innovative therapies for cancer and cardiovascular diseases . Its versatility arises from the combination of an inorganic backbone with a variety of organic side groups, leading to the formation of nanoparticles, polymersomes, or scaffolds for cell proliferation .

Chemical Synthesis

This sodium compound serves as a precursor in various chemical synthesis processes. It can react with different phenolic compounds to form esters, amides, and other functional groups, which are essential in creating complex organic molecules for further research and industrial applications .

Wirkmechanismus

Target of Action

It is related to acetaminophen (apap), also known as paracetamol . APAP is a common over-the-counter medication used for pain relief and fever reduction .

Mode of Action

Related compounds such as apap work by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation .

Biochemical Pathways

Apap, a related compound, primarily acts in the central nervous system and interferes with pain impulse generation in the periphery .

Pharmacokinetics

Related compounds such as apap are rapidly and almost completely absorbed from the gastrointestinal tract .

Result of Action

Apap, a related compound, is known to provide analgesic and antipyretic effects .

Action Environment

It is known that the toxicity of related compounds like apap on aquatic organisms depends on environmental temperature .

Eigenschaften

IUPAC Name |

sodium;6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINXIJJEOMGKPB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NNaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635519 | |

| Record name | Sodium 4-acetamidophenyl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate | |

CAS RN |

120595-80-4 | |

| Record name | Sodium 4-acetamidophenyl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

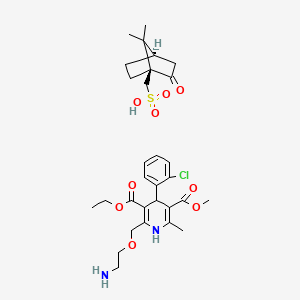

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

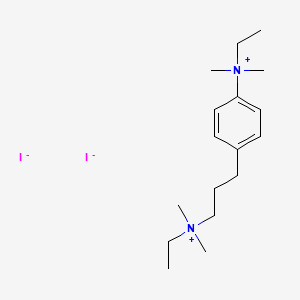

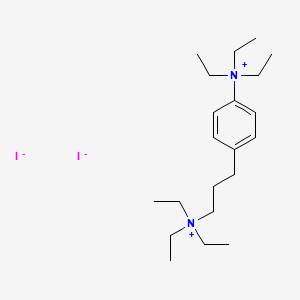

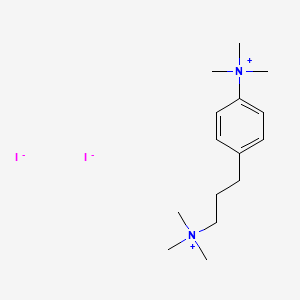

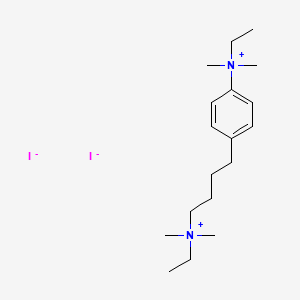

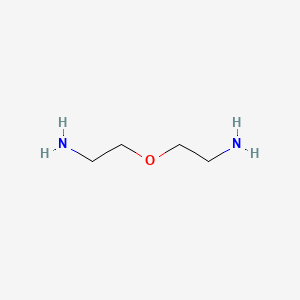

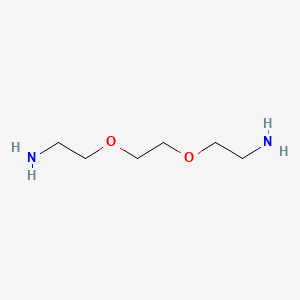

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)